4,5-Dimethyl-3-fluorophenylboronic acid pinacol ester 4,5-Dimethyl-3-fluorophenylboronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13772744
InChI: InChI=1S/C14H20BFO2/c1-9-7-11(8-12(16)10(9)2)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)C)C
Molecular Formula: C14H20BFO2
Molecular Weight: 250.12 g/mol

4,5-Dimethyl-3-fluorophenylboronic acid pinacol ester

CAS No.:

Cat. No.: VC13772744

Molecular Formula: C14H20BFO2

Molecular Weight: 250.12 g/mol

* For research use only. Not for human or veterinary use.

4,5-Dimethyl-3-fluorophenylboronic acid pinacol ester -

Specification

Molecular Formula C14H20BFO2
Molecular Weight 250.12 g/mol
IUPAC Name 2-(3-fluoro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C14H20BFO2/c1-9-7-11(8-12(16)10(9)2)15-17-13(3,4)14(5,6)18-15/h7-8H,1-6H3
Standard InChI Key AUWAOYUAJFXTTP-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)C)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)C)C

Introduction

Chemical Structure and Molecular Characteristics

The molecular structure of 4,5-dimethyl-3-fluorophenylboronic acid pinacol ester consists of a phenyl ring substituted with fluorine at the 3-position and methyl groups at the 4- and 5-positions. The boronic acid group is protected as a pinacol ester, which stabilizes the boron center against hydrolysis and oxidation . The IUPAC name is 2-(3-fluoro-4,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, reflecting its bicyclic pinacol ester system .

Key Structural Features:

  • Aromatic System: The fluorine atom introduces electron-withdrawing effects, modulating the ring’s electronic properties for selective coupling reactions.

  • Steric Shielding: The adjacent methyl groups create steric hindrance, influencing regioselectivity in cross-coupling reactions .

  • Pinacol Ester: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances solubility in organic solvents (e.g., THF, DCM) and stabilizes the boron center .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₄H₂₀BFO₂
Molecular Weight250.12 g/mol
Purity≥97%
Storage Conditions2–8°C in airtight containers

Synthesis and Manufacturing

The synthesis typically follows a Miyaura borylation protocol, starting from a halogenated precursor. For example, 3-fluoro-4,5-dimethylbromobenzene undergoes palladium-catalyzed coupling with bis(pinacolato)diboron (B₂pin₂) in the presence of a base .

Synthetic Pathway:

  • Halogenation: Bromination of 3-fluoro-4,5-dimethylbenzene using Br₂/FeBr₃.

  • Miyaura Borylation: Reaction with B₂pin₂ catalyzed by Pd(dppf)Cl₂ in THF at 80°C.

  • Purification: Column chromatography or recrystallization yields the final product with ≥97% purity .

Key Reaction:

3-Fluoro-4,5-dimethylbromobenzene+B2pin2Pd catalyst4,5-Dimethyl-3-fluorophenylboronic acid pinacol ester\text{3-Fluoro-4,5-dimethylbromobenzene} + \text{B}_2\text{pin}_2 \xrightarrow{\text{Pd catalyst}} \text{4,5-Dimethyl-3-fluorophenylboronic acid pinacol ester}

The process avoids harsh conditions, ensuring compatibility with sensitive functional groups. Scalability is demonstrated in industrial batches up to 10 kg .

Physicochemical Properties

Solubility and Stability:

  • Solubility: Highly soluble in THF, DCM, and DMSO; sparingly soluble in water (<0.1 mg/mL) .

  • Thermal Stability: Stable up to 150°C, with decomposition observed at higher temperatures.

  • Hydrolytic Stability: The pinacol ester resists hydrolysis under neutral conditions but cleaves in acidic or basic media .

Spectroscopic Data:

  • ¹H NMR (CDCl₃): δ 7.45 (d, 1H, Ar-H), 2.35 (s, 6H, CH₃), 1.25 (s, 12H, pinacol-CH₃) .

  • ¹¹B NMR: δ 30.2 ppm, characteristic of sp²-hybridized boron .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound is a cornerstone in synthesizing biaryl structures. For instance, coupling with 4-bromoanisole under Pd(OAc)₂ catalysis produces 4′-methoxy-3,5-dimethyl-2-fluorobiphenyl, a precursor to liquid crystals .

Mechanism:

  • Oxidative Addition: Pd⁰ inserts into the C–X bond of the aryl halide.

  • Transmetallation: Boron transfers from the ester to Pd.

  • Reductive Elimination: C–C bond formation releases the biaryl product .

Comparison with Structural Analogues

Table 2: Analogous Boronic Esters

CompoundMolecular FormulaUnique FeaturesApplications
4-Aminophenylboronic acid pinacol esterC₁₂H₁₈BNO₂Amino group enhances bioactivityProtease inhibitors
4-Fluoro-2-methylphenylboronic acid pinacol esterC₁₃H₁₆BFO₂Altered substitution patternMaterials science
3-Fluoro-4-(trifluoromethyl)phenylboronic acidC₁₃H₁₀BClF₃O₂Trifluoromethyl boosts electronegativityCatalysis

The 4,5-dimethyl-3-fluorophenyl variant offers a balance of steric bulk and electronic modulation, enabling selective coupling in congested environments .

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